(4-Methoxy-1-benzothiophen-6-yl)methanol

Description

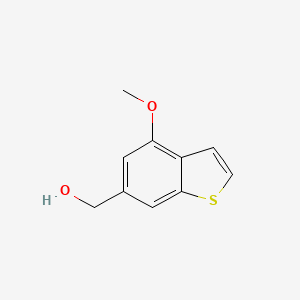

(4-Methoxy-1-benzothiophen-6-yl)methanol is a benzothiophene derivative characterized by a methoxy group at the 4-position and a hydroxymethyl (-CH2OH) group at the 6-position of the benzothiophene ring. The benzothiophene core consists of a fused benzene and thiophene ring system, which confers unique electronic and steric properties due to the sulfur atom’s polarizability and electron-withdrawing effects. This compound is of interest in medicinal chemistry and materials science, where substitutions on aromatic systems often modulate solubility, reactivity, and biological activity.

Properties

CAS No. |

82787-98-2 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(4-methoxy-1-benzothiophen-6-yl)methanol |

InChI |

InChI=1S/C10H10O2S/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5,11H,6H2,1H3 |

InChI Key |

OUPRTIKDRJAPAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CSC2=CC(=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-1-benzothiophen-6-yl)methanol typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Hydroxymethylation: The hydroxymethyl group can be introduced through formylation followed by reduction. For example, formylation using formaldehyde followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents, nucleophiles, and catalysts can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

(4-Methoxy-1-benzothiophen-6-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzothiophene and Naphthalene Families

The provided evidence highlights several compounds with structural similarities to (4-Methoxy-1-benzothiophen-6-yl)methanol, primarily from the Biopharmacule Speciality Chemicals catalog (). Key analogues include:

Table 1: Structural Comparison of Selected Analogues

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Benzothiophene | 4-OCH3, 6-CH2OH | Hydroxymethyl, Methoxy |

| 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | Benzobithiophene | 6-OCH3, 2-(4-OCH3-C6H4) | Methoxy (x2) |

| 6-Methoxy-1-naphthol | Naphthalene | 6-OCH3, 1-OH | Hydroxyl, Methoxy |

| 6-Methoxy-2-naphthaleneboronic acid | Naphthalene | 6-OCH3, 2-B(OH)2 | Boronic acid, Methoxy |

Electronic and Steric Effects

- Substituent Position and Polarity: The hydroxymethyl group in this compound enhances hydrophilicity compared to analogues like 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene, which has two methoxy groups and a bulky 4-methoxyphenyl substituent. This difference likely increases aqueous solubility for the target compound, a critical factor in drug bioavailability . The sulfur atom in benzothiophene derivatives introduces electron-withdrawing effects, altering π-electron conjugation compared to naphthalene-based compounds (e.g., 6-Methoxy-1-naphthol). This may influence redox behavior or binding interactions in biological systems.

Reactivity and Functional Group Compatibility

- Hydroxymethyl vs. Boronic Acid :

- The hydroxymethyl group in the target compound offers sites for esterification or oxidation, whereas 6-Methoxy-2-naphthaleneboronic acid’s boronic acid group enables Suzuki-Miyaura cross-coupling reactions. This distinction highlights divergent applications in synthesis: the former for prodrug design, the latter for constructing biaryl systems .

- Methoxy vs. Hydroxyl Groups :

- 6-Methoxy-1-naphthol’s hydroxyl group at the 1-position allows for hydrogen bonding, unlike the methoxy group in the target compound. This could affect crystal packing (as studied via programs like SHELX ) or intermolecular interactions in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.